Wnk-IN-11

WNK kinase isoform selectivity hypertension

Select Wnk-IN-11 for WNK1-specific interrogation where isoform selectivity is non-negotiable. This allosteric inhibitor delivers 57-fold selectivity over WNK2 and >1,000-fold over WNK4—enabling clean dissection of WNK1-dependent pathways in hypertension, renal ion transport, and NK cell osmoregulation. Unlike pan-WNK agents, its non-competitive binding at an allosteric site outside the ATP pocket ensures ATP-independent pharmacology with minimal off-target activity (profiled against 440 kinases at 10 µM). Orally bioavailable with validated in vivo efficacy in rodent hypertension models.

Molecular Formula C21H21Cl2N5OS
Molecular Weight 462.4 g/mol
Cat. No. B611816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnk-IN-11
SynonymsWNK-IN-11;  WNK IN 11;  WNKIN11;  WNK inhibitor 11;  WNK inhibitor-11; 
Molecular FormulaC21H21Cl2N5OS
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)
InChIKeyMVXAYIXYYOVALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wnk-IN-11 for Procurement: WNK1-Selective Allosteric Kinase Inhibitor for Cardiovascular and Immuno-Oncology Research


Wnk-IN-11 (CAS 2123489-30-3) is an allosteric inhibitor of With-No-Lysine (WNK) kinases with an IC50 of 4 nM against WNK1 in cell-free assays [1]. First characterized in a 2017 Journal of Medicinal Chemistry optimization study, this compound belongs to a series of non-competitive allosteric WNK kinase inhibitors developed for hypertension research . Wnk-IN-11 demonstrates pronounced selectivity for WNK1 over other WNK isoforms and an extensive panel of human kinases, and is orally bioavailable with demonstrated in vivo efficacy in rodent hypertension models [1].

Why Generic WNK Inhibitors Cannot Substitute for Wnk-IN-11 in Isoform-Specific Studies


WNK kinase inhibitors exhibit fundamentally divergent isoform selectivity profiles that preclude generic substitution. Pan-WNK inhibitors such as WNK463 inhibit all four WNK isoforms (WNK1–4) with comparable nanomolar potency (IC50 = 5, 1, 6, and 9 nM respectively) [1], whereas Wnk-IN-11 demonstrates pronounced WNK1 preference with 57-fold selectivity over WNK2 and 1000-fold selectivity over WNK4 [2]. Additionally, Wnk-IN-11 binds to a conserved allosteric site outside the ATP-binding pocket, distinguishing it mechanistically from orthosteric ATP-competitive inhibitors [2]. These differences in isoform selectivity, binding mechanism, and off-target kinase profiles mean that experimental outcomes obtained with one WNK inhibitor cannot be reliably extrapolated to another, and procurement decisions must be guided by the specific biological question under investigation [3].

Wnk-IN-11 Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


WNK1 Isoform Selectivity: 57-Fold Over WNK2 and 1000-Fold Over WNK4

Wnk-IN-11 demonstrates pronounced selectivity for WNK1 over other WNK isoforms, with 57-fold selectivity over WNK2 and 1000-fold selectivity over WNK4 when tested at 10 µM [1]. In contrast, the pan-WNK inhibitor WNK463 exhibits nearly equipotent inhibition across all four isoforms, with IC50 values of 5 nM (WNK1), 1 nM (WNK2), 6 nM (WNK3), and 9 nM (WNK4) [2]. This isoform selectivity differential is critical for experiments requiring dissection of WNK1-specific functions versus pan-WNK pathway inhibition.

WNK kinase isoform selectivity hypertension OSR1/SPAK pathway

Broad Kinome Selectivity: 440-Kinase Panel Profiling at 2500-Fold Above IC50

Wnk-IN-11 was profiled against a panel of 440 human kinases at a concentration of 10 µM, which represents 2500-fold higher than its WNK1 enzyme IC50 value (4 nM), and demonstrated remarkable selectivity with only a few notable off-target kinase inhibitions . This broad kinome selectivity profile was achieved through binding to a conserved allosteric site outside the ATP-binding pocket [1]. Notably, the off-target hits identified—BTK and FER kinase—are not involved in blood pressure regulation, further supporting the compound's utility in cardiovascular research . As a comparator reference, WNK463 profiled at 10 µM against 442 kinases showed >50% inhibition in only 2 out of 442 kinases tested [2].

kinase selectivity off-target profiling chemical probe screening panel

Cellular Target Engagement: OSR1 Phosphorylation Inhibition with EC50 of 0.352 µM in HEK293 Cells

Wnk-IN-11 inhibits WNK1-mediated phosphorylation of the downstream substrate OSR1 (oxidative stress-responsive 1) in HEK293 cells with an EC50 of 0.352 µM . This cellular EC50 value reflects an approximately 88-fold shift from the biochemical IC50 of 4 nM, which is typical for allosteric inhibitors requiring cellular penetration and target engagement in the context of intact signaling networks [1]. In earlier optimization studies, Wnk-IN-11 (designated as compound 11) demonstrated IC50 <2 µM in the cellular OSR1 phosphorylation assay [2]. The improved cellular potency of 0.352 µM EC50 in the final optimized compound represents a significant advancement over earlier series members.

cellular assay target engagement OSR1 phosphorylation HEK293

In Vivo Efficacy: Oral Bioavailability and Blood Pressure Reduction in Rodent Hypertension Models

Wnk-IN-11 is orally active and demonstrated efficacy in rodent hypertension models as reported in the 2017 Journal of Medicinal Chemistry optimization study [1]. The compound was part of a medicinal chemistry campaign that successfully identified orally bioavailable allosteric WNK kinase inhibitors with in vivo blood pressure-lowering effects . While the pan-WNK inhibitor WNK463 also demonstrates oral bioavailability and reduces blood pressure in rodent models, it achieves this through inhibition of all four WNK isoforms [2]. The availability of in vivo efficacy data for Wnk-IN-11 supports its use in preclinical animal studies, with the added advantage of WNK1 isoform selectivity that may yield distinct physiological outcomes compared to pan-WNK inhibition.

in vivo efficacy oral bioavailability hypertension rodent model

Non-Competitive Allosteric Binding Mechanism Distinct from ATP-Competitive WNK Inhibitors

Wnk-IN-11 exhibits ATP inhibition that is non-competitive, binding to a conserved allosteric site outside the ATP-binding pocket . This binding mechanism contrasts with orthosteric WNK inhibitors such as WNK463, which compete with ATP for binding to the kinase active site [1]. The allosteric binding mode of Wnk-IN-11 confers distinct pharmacological properties, including the potential for greater kinase selectivity due to targeting a site with lower sequence conservation across the kinome [2]. The non-competitive mechanism also means that Wnk-IN-11's inhibitory potency is not influenced by intracellular ATP concentrations, which can vary substantially across cell types and physiological conditions.

allosteric inhibitor non-competitive inhibition ATP-binding pocket kinase mechanism

NK Cell Functional Modulation: Comparative Effects with WNK463 on Osmoregulation and Anti-Tumor Activity

In a 2024 study investigating WNK kinase function in natural killer (NK) cells, treatment with either Wnk-IN-11 or WNK463 significantly decreased IL-2-activated NK cell volume, motility, and cytolytic activity, while inducing autophagy through AMPK activation and mTOR signaling inhibition [1]. Both compounds produced comparable effects on NK cell physiology, demonstrating that WNK kinase inhibition—whether via Wnk-IN-11's WNK1-selective allosteric mechanism or WNK463's pan-WNK orthosteric inhibition—disrupts cellular osmoregulation and impairs tumor metastasis control [2]. This functional equivalence in the NK cell context suggests that either compound may be suitable for immuno-oncology applications, though the distinct isoform selectivity profiles may yield differential effects in other cellular or in vivo settings [3].

natural killer cells immuno-oncology tumor metastasis osmoregulation

Wnk-IN-11 Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Development


WNK1-Specific Pathway Dissection in Hypertension and Electrolyte Homeostasis Research

Researchers investigating WNK1-specific functions in blood pressure regulation and renal electrolyte handling should select Wnk-IN-11 over pan-WNK inhibitors. The compound's 57-fold selectivity over WNK2 and 1000-fold selectivity over WNK4 [1] enables isolation of WNK1-dependent signaling from contributions of other WNK isoforms. Oral bioavailability and demonstrated efficacy in rodent hypertension models [2] further support its use in preclinical cardiovascular studies requiring in vivo target validation.

Allosteric Kinase Inhibitor Mechanism Studies Requiring ATP-Independent Pharmacology

Wnk-IN-11 is the preferred tool compound for studies examining allosteric kinase inhibition mechanisms. Its non-competitive binding mode to a conserved allosteric site outside the ATP-binding pocket [1] provides a mechanistically distinct alternative to orthosteric WNK inhibitors such as WNK463. This ATP-independent pharmacology is particularly valuable in cellular contexts where intracellular ATP concentrations vary substantially or where ATP-competitive inhibition may yield confounding results.

Chemical Probe Studies Requiring Validated Broad Kinome Selectivity

For experiments where off-target kinase inhibition could confound phenotypic interpretation, Wnk-IN-11 offers a rigorously validated selectivity profile. Profiling against 440 human kinases at 10 µM (2500-fold above its WNK1 IC50) revealed only a few notable off-target hits, none of which are implicated in blood pressure regulation [1]. This kinome-wide selectivity, combined with its distinct allosteric binding mechanism [2], positions Wnk-IN-11 as a high-quality chemical probe for WNK1 pathway interrogation.

Immuno-Oncology Research Investigating WNK Kinase Function in Natural Killer Cell Biology

Recent evidence demonstrates that WNK kinase inhibition with Wnk-IN-11 disrupts NK cell osmoregulation, motility, and cytolytic activity, with implications for tumor metastasis control [1]. Wnk-IN-11 produces comparable functional effects to WNK463 in NK cell assays [2], establishing its utility in immuno-oncology research. The compound's distinct WNK1 selectivity profile may enable more nuanced interrogation of isoform-specific contributions to NK cell function compared to pan-WNK inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wnk-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.